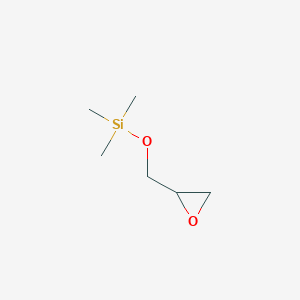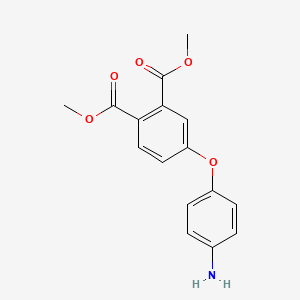
Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene to form an intermediate. This intermediate is then subjected to reduction to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate depends on its specific applicationThese interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Lacks the aminophenoxy group, making it less versatile in certain applications.
4-(4-aminophenoxy)-2,6-dimethylaniline: Contains a similar aminophenoxy group but differs in the overall structure and functional groups.
Uniqueness
Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
24731-86-0 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
dimethyl 4-(4-aminophenoxy)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-15(18)13-8-7-12(9-14(13)16(19)21-2)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3 |
InChI Key |
GSAWOQHTWFRYBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
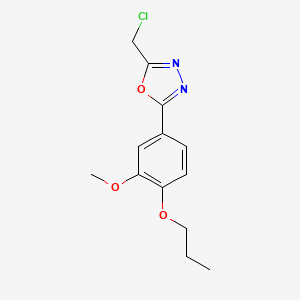

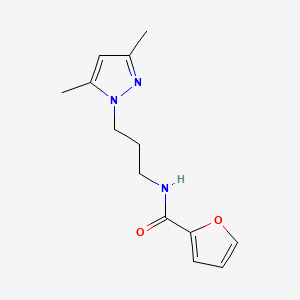

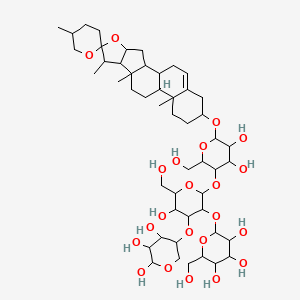
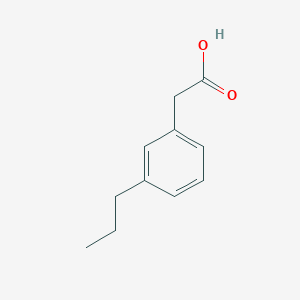
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
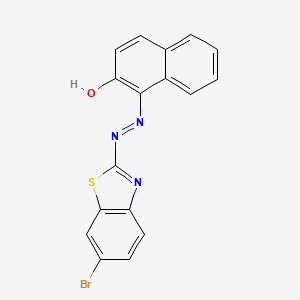
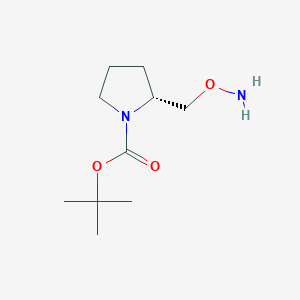
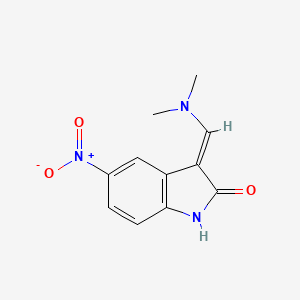

![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
